Methyl 3-(oxetan-3-yl)-3-oxo-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is an organic compound featuring an oxetane ring, a highly strained four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate typically involves the formation of the oxetane ring followed by esterification. One common method starts with the cyclization of a suitable precursor, such as a 3-hydroxypropanoate derivative, under acidic or basic conditions to form the oxetane ring. This is followed by esterification with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Catalysts and solvents are chosen to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is used as a building block for synthesizing more complex molecules. Its strained oxetane ring makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins. Its reactive oxetane ring can be polymerized to form materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This modification can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-butanoate: Similar ester structure but lacks the oxetane ring.
Ethyl 3-(oxetan-3-yl)-3-oxo-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(tetrahydrofuran-3-yl)-3-oxo-propanoate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is unique due to its strained oxetane ring, which imparts distinct reactivity compared to other similar compounds. This strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for synthesizing a wide range of derivatives.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-(oxetan-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)2-6(8)5-3-11-4-5/h5H,2-4H2,1H3 |
InChI Key |
NNHVWSRNBWUKKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.